![molecular formula C12H16O7 B1611667 Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 80269-67-6](/img/structure/B1611667.png)
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Overview
Description
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (TOT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TOT is a cyclic tricarboxylic acid anhydride that can be synthesized using various methods.
Scientific Research Applications
Stereochemistry and Conformation Analysis
- Stereochemical Properties : Trimethyl 1-methylcyclohexane-1,2,3-tricarboxylate, closely related to the compound , has been studied for its stereochemistry. Isomers of this compound show different reactivities, such as varied methylation capabilities, due to their stereochemical configurations. This suggests the potential significance of stereochemistry in related compounds like Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (Balasubrahmanyam & Balasubramanian, 1970).
Chemical Synthesis and Polymerization
- Synthesis of Cyclohexane Derivatives : Research on cyclohexane derivatives, which are structurally related to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, shows the complexity and diversity of possible synthesis routes. These studies contribute to the understanding of regiospecificity and stereoselectivity in chemical synthesis (Balasubrahmanyam & Balasubramanian, 1973).
- Polymerization Studies : Trimethyl bicyclobutane-1,2,2-tricarboxylate, a compound with some structural similarities, has been synthesized and polymerized. Such studies provide insights into polymerization processes which could be relevant for the synthesis of polymers derived from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (Hall & Fischer, 1977).
Application in Fuel Synthesis
- Renewable High-Density Fuel : Isomers of cyclohexane, closely related to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, have been synthesized and considered for use as renewable high-density fuels. This suggests potential applications of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate or its derivatives in fuel synthesis (Wang et al., 2017).
Advanced Material Synthesis
- Intermetal Dielectrics : Research involving trimethylsilane, a compound related in structure to Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, has been conducted for the synthesis of dielectric thin films. This indicates potential for the compound in advanced material synthesis, particularly in the field of electronics (Loboda, 1999).
properties
IUPAC Name |
trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-17-9(14)7-6-12(10(15)18-2,11(16)19-3)5-4-8(7)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXZSWOKNCHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549331 | |
Record name | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80269-67-6 | |
Record name | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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